N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide
Overview
Description
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide, also known as INH1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. INH1 has been found to inhibit the activity of ROCK1, a protein kinase that plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis.
Mechanism of Action
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide inhibits the activity of ROCK1 by binding to its ATP-binding site, which prevents the phosphorylation of downstream substrates involved in various cellular processes. ROCK1 inhibition by this compound has been found to reduce actin stress fiber formation, cell migration, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including reducing cancer cell proliferation and migration, improving cardiac function, and reducing neuronal apoptosis. This compound has also been found to reduce the expression of inflammatory cytokines and chemokines in animal models of inflammation.
Advantages and Limitations for Lab Experiments
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide has several advantages for lab experiments, including its small size, high potency, and specificity for ROCK1 inhibition. However, this compound also has some limitations, including its low solubility in aqueous solutions and potential off-target effects on other protein kinases.
Future Directions
There are several future directions for the scientific research of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide. One potential direction is the development of more potent and selective inhibitors of ROCK1 that can be used in clinical trials for the treatment of various diseases. Another direction is the investigation of the role of ROCK1 in other cellular processes and diseases, such as immune cell function and autoimmune diseases. Additionally, the potential combination of this compound with other therapeutic agents for synergistic effects should be explored.
Scientific Research Applications
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide has been extensively studied in various scientific research fields, including cancer research, cardiovascular disease research, and neurodegenerative disease research. This compound has been found to inhibit the proliferation and migration of cancer cells by targeting ROCK1, which is overexpressed in various types of cancers. This compound has also been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of ischemia-reperfusion injury. Furthermore, this compound has been found to have neuroprotective effects by reducing neuronal apoptosis and improving cognitive function in animal models of Alzheimer's disease.
Properties
IUPAC Name |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-15(2)21(27)24-12-10-23(11-13-24)19-9-4-3-8-18(19)22-20(26)16-6-5-7-17(14-16)25(28)29/h3-9,14-15H,10-13H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUHTXDRPNBMMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.